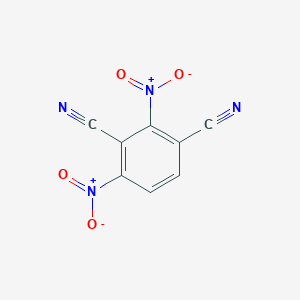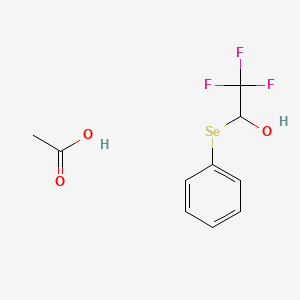
Acetic acid;2,2,2-trifluoro-1-phenylselanylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2,2,2-trifluoro-1-phenylselanylethanol is a compound that combines the properties of acetic acid, trifluoro groups, and phenylselanylethanol. This unique combination of functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of acetic acid;2,2,2-trifluoro-1-phenylselanylethanol typically involves the reaction of 2,2,2-trifluoroethanol with phenylselenyl chloride in the presence of a base, followed by the addition of acetic acid. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Acetic acid;2,2,2-trifluoro-1-phenylselanylethanol undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding simpler alcohols.
Substitution: The trifluoro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Acetic acid;2,2,2-trifluoro-1-phenylselanylethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of acetic acid;2,2,2-trifluoro-1-phenylselanylethanol involves its interaction with molecular targets through its functional groups. The trifluoro group can enhance the compound’s reactivity, while the phenylselanyl group can participate in redox reactions. These interactions can affect various biochemical pathways, making the compound useful in research and development.
Comparación Con Compuestos Similares
Acetic acid;2,2,2-trifluoro-1-phenylselanylethanol can be compared with other similar compounds, such as:
Trifluoroacetic acid: A simpler compound with similar trifluoro groups but lacking the phenylselanyl group.
Phenylselenyl chloride: Contains the phenylselanyl group but lacks the trifluoro and acetic acid components.
2,2,2-Trifluoroethanol: Contains the trifluoro group but lacks the phenylselanyl and acetic acid components.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct reactivity and properties not found in the individual components.
Propiedades
Número CAS |
143859-16-9 |
|---|---|
Fórmula molecular |
C10H11F3O3Se |
Peso molecular |
315.16 g/mol |
Nombre IUPAC |
acetic acid;2,2,2-trifluoro-1-phenylselanylethanol |
InChI |
InChI=1S/C8H7F3OSe.C2H4O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6;1-2(3)4/h1-5,7,12H;1H3,(H,3,4) |
Clave InChI |
RIRFJOHDGWRQQY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC=C(C=C1)[Se]C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-[[[(1S)-1-ethynylhexyl]oxy]methyl]-4-methoxy-](/img/structure/B12547728.png)
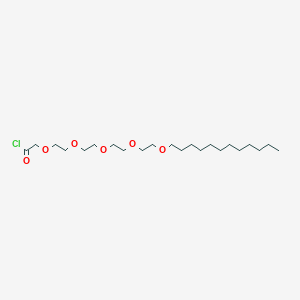
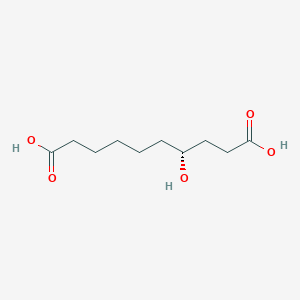
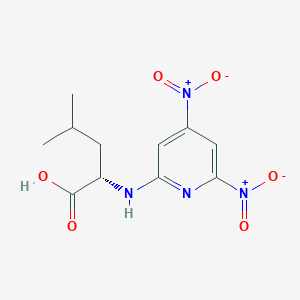


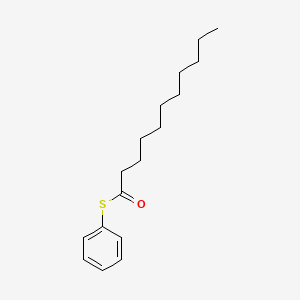

![6,7-Dihydrothieno[2,3-b][1,4]thiazepin-5(4H)-one](/img/structure/B12547785.png)
![[(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester](/img/structure/B12547789.png)
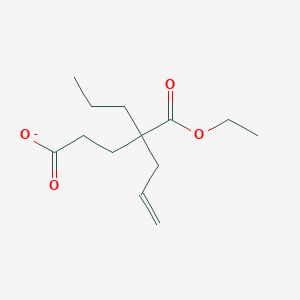
![3-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylpropanenitrile](/img/structure/B12547800.png)
![(2R)-2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane](/img/structure/B12547803.png)
